1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

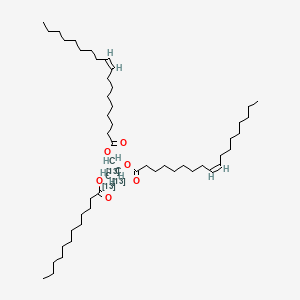

Structure

2D Structure

Properties

Molecular Formula |

C51H94O6 |

|---|---|

Molecular Weight |

806.3 g/mol |

IUPAC Name |

[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxy(1,2,3-13C3)propyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24-/i46+1,47+1,48+1 |

InChI Key |

SJWUGKDDADDDHD-NVCGQREGSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 chemical structure

An In-depth Technical Guide to 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃

Abstract

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, a stable isotope-labeled triglyceride. It is designed for researchers, scientists, and drug development professionals who utilize lipidomics and mass spectrometry in their work. This document details the chemical structure and properties of the molecule, its primary application as an internal standard, and standardized protocols for its use in quantitative analyses. The guide includes a detailed workflow for lipidomics experiments and methodologies for common lipid extraction techniques, ensuring precise and reproducible results.

Chemical Identity and Properties

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is a synthetic, high-purity triglyceride containing two oleic acid chains at the sn-1 and sn-2 positions and one lauric acid chain at the sn-3 position of a glycerol (B35011) backbone. Critically, for its use as an internal standard, the three carbon atoms of the glycerol backbone are ¹³C isotopes.[1] This isotopic labeling provides a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry.

The unlabeled form, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, is a naturally occurring triglyceride found in sources such as date seed oil.[1][2]

Quantitative Data Summary

The key chemical and physical properties of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Formal Name | 1,2-di((9Z)-octadecenoyl)-3-dodecanoyl-rac-glycerol-1,2,3-¹³C₃ | [1] |

| Synonyms | 1,2-Olein-3-Laurin-¹³C₃ | [1][3] |

| CAS Number | 2692624-36-3 | [1] |

| Molecular Formula | C₄₈[¹³C₃]H₉₄O₆ | [1] |

| Molecular Weight | 806.3 g/mol | [1] |

| Physical State | Provided as a solution in methyl acetate | [1] |

| Solubility (Qualitative) | Slightly soluble in chloroform (B151607) and methanol | [1] |

| Storage Conditions | Store at -20°C in a tightly sealed container to prevent solvent evaporation and degradation. | [4] |

| Primary Application | Internal standard for quantification of 1,2-dioleoyl-3-lauroyl-rac-glycerol by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). | [1] |

Chemical Structure and Visualization

The structure consists of a central glycerol backbone esterified with three fatty acid chains. The ¹³C₃ labeling is confined to the three carbons of this glycerol backbone, providing a stable isotopic signature for mass spectrometric detection.

Experimental Protocols

The primary use of this compound is as an internal standard (IS) to ensure accuracy and precision in the quantification of lipids from complex biological matrices.[4] The IS compensates for sample loss during extraction and variations in instrument response.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

Accurate preparation of the standard is fundamental to quantitative analysis.

-

Acquire Standard: Obtain 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ from a reputable supplier. It is typically supplied in a solvent like methyl acetate.

-

Stock Solution Preparation:

-

Allow the vial to equilibrate to room temperature before opening.

-

Transfer the contents to a clean, amber glass vial.

-

If the standard is provided as a pre-weighed solid, dissolve it in a high-purity organic solvent (e.g., chloroform/methanol 2:1 v/v) to create a concentrated stock solution (e.g., 1 mg/mL). Use volumetric flasks for accuracy.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution to create a working solution. The final concentration should be appropriate for the expected analyte concentration in your samples and the sensitivity of your mass spectrometer.[4]

-

-

Storage: Store all stock and working solutions at -20°C or -80°C under an inert gas (e.g., argon) to prevent oxidation and solvent evaporation.[4][5]

Protocol 2: Lipid Extraction from Biological Samples using the Folch Method

This protocol describes a common liquid-liquid extraction method for total lipids from plasma or tissue homogenates.[5][6]

-

Sample Preparation: Thaw frozen biological samples (e.g., plasma, cell pellets, tissue homogenate) on ice.[5]

-

Internal Standard Spiking:

-

To a clean glass tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).

-

Add a known, fixed amount of the 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ working solution to the sample. This step is critical; the IS must be added before extraction to account for any loss of analyte.[4]

-

-

Solvent Addition:

-

Add 20 parts of a 2:1 (v/v) chloroform:methanol mixture for every 1 part of sample (e.g., 2 mL of solvent for 100 µL of plasma).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

-

Phase Separation:

-

Add 0.2 parts of 0.9% NaCl solution (or pure water) to the mixture (e.g., 400 µL for the 2 mL of solvent).

-

Vortex again for 30 seconds.

-

Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the mixture into two distinct phases.[5]

-

-

Lipid Collection:

-

The lower layer is the organic phase containing the lipids. Carefully aspirate this bottom layer using a glass Pasteur pipette, taking care not to disturb the protein interface, and transfer it to a new clean glass tube.[5]

-

-

Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.[5]

-

Reconstitution and Storage: Reconstitute the dried lipid extract in a solvent compatible with your analytical method (e.g., isopropanol/acetonitrile 1:1 v/v for LC-MS). The sample is now ready for analysis or can be stored at -80°C under argon.[5]

Analytical Workflow for Quantitative Lipidomics

The use of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is an integral part of a typical quantitative lipidomics workflow using LC-MS. The goal is to determine the concentration of the unlabeled analyte by comparing its instrument response to that of the known quantity of the labeled internal standard.

In this workflow, the ratio of the peak area of the endogenous analyte to the peak area of the ¹³C₃-labeled internal standard is calculated. This ratio is then used to determine the absolute concentration of the analyte by referencing a calibration curve, which is generated by analyzing samples with known analyte concentrations and a fixed amount of the internal standard.[4] This ratiometric approach significantly improves the accuracy and reproducibility of quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, a stable isotope-labeled triacylglycerol. Due to its specific nature as a research chemical, primarily used as an internal standard, some physical properties are not extensively documented. This guide presents available data, outlines general experimental protocols for the determination of key physical characteristics, and illustrates its application in a typical experimental workflow.

Core Physical and Chemical Properties

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is a synthetic, isotopically labeled version of a naturally occurring triacylglycerol, where three carbon atoms in the glycerol (B35011) backbone are replaced with the stable isotope ¹³C. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 3-(dodecanoyloxy)propane-1,2-diyl-1,2,3-¹³C₃ dioleate | [2] |

| Synonyms | 1,2-Olein-3-Laurin-¹³C₃, TG(18:1/18:1/12:0)-¹³C₃ | [1] |

| CAS Number | 2692624-36-3 | [1] |

| Molecular Formula | C₄₈[¹³C₃]H₉₄O₆ | [1] |

| Molecular Weight | 806.3 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solution in methyl acetate | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Experimental Protocols for Determination of Physical Properties

Determination of Melting Point

The melting point of a triacylglycerol is a critical physical property that provides information about its fatty acid composition and degree of saturation.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the purified lipid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A temperature program is set, which typically involves an initial cooling phase to solidify the sample completely, followed by a controlled heating ramp (e.g., 1-10°C/min).

-

Data Interpretation: The shape and temperature range of the melting peak can provide insights into the purity and polymorphic behavior of the triacylglycerol.

Determination of Boiling Point

The boiling point of high molecular weight molecules like triacylglycerols is typically determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Vacuum Distillation

-

Apparatus: A short-path distillation apparatus is typically used to minimize the distance the vapor travels and reduce sample loss. The setup includes a distillation flask, a condenser, a receiving flask, a vacuum pump, and a manometer to measure the pressure.

-

Procedure: The sample is placed in the distillation flask. The system is evacuated to a specific, low pressure. The sample is then gradually heated.

-

Measurement: The temperature at which the liquid boils and its vapor condenses into the receiving flask is recorded, along with the corresponding pressure.

-

Correction: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph or specific equations, though this is often not performed for triacylglycerols as they are prone to decomposition.

Determination of Density

Density is a fundamental physical property that can be determined using various methods.

Methodology: Pycnometry

-

Calibration: The volume of a pycnometer (a glass flask with a precise volume) is calibrated by measuring the weight of the pycnometer filled with a reference substance of known density (e.g., deionized water) at a controlled temperature.

-

Sample Measurement: The pycnometer is then filled with the sample liquid (if the compound is liquid at the measurement temperature) and weighed.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. The temperature must be accurately controlled and recorded throughout the measurement.

Application in Research: Quantification of Triacylglycerols

The primary application of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is as an internal standard for the accurate quantification of its unlabeled analogue in complex biological samples using mass spectrometry.

Experimental Workflow: LC-MS based Lipidomics

The following diagram illustrates a typical workflow for the quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in a biological matrix.

Caption: Workflow for quantification using a ¹³C₃-labeled internal standard.

Signaling Pathways

As a synthetic, isotopically labeled compound, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is not involved in biological signaling pathways. Its unlabeled counterpart, a triacylglycerol, serves as an energy storage molecule and a source of fatty acids. These fatty acids, once cleaved from the glycerol backbone by lipases, can participate in a multitude of metabolic and signaling pathways. However, the triacylglycerol itself is not a direct signaling molecule in the same manner as diacylglycerols or phospholipids.

Conclusion

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is a valuable tool for researchers in the field of lipidomics, enabling precise and accurate quantification of its corresponding unlabeled triacylglycerol. While a complete profile of its physical properties is not available, established methodologies can be employed for their determination if required. Its primary utility lies in its application as an internal standard in mass spectrometry-based analytical workflows.

References

Technical Guide: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, a stable isotope-labeled triacylglycerol, for its application in quantitative analytical studies. This document outlines its chemical and physical properties, detailed experimental protocols for its use as an internal standard in mass spectrometry-based lipidomics, and its relevance within metabolic pathways.

Core Compound Data

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, in various biological and complex matrices.[1][2][3] Its stable isotope label allows for differentiation from endogenous lipids, ensuring precise and reproducible results in mass spectrometry analyses.

| Property | Value | Reference |

| CAS Number | 2692624-36-3 | [1][2] |

| Molecular Formula | C₄₈[¹³C₃]H₉₄O₆ | [1] |

| Synonyms | 1,2-Olein-3-Laurin-¹³C₃, TG(18:1/18:1/12:0)-¹³C₃ | [1][2] |

| Storage Temperature | -20°C | [2] |

| Intended Use | Internal standard for quantification by GC- or LC-MS | [1][2] |

Experimental Protocols

The following section details a representative experimental protocol for the quantification of triacylglycerols using 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Lipid Extraction:

-

To a 40 µL sample (e.g., plasma), add 260 µL of ice-cold methanol.

-

Add 40 µL of a 0.01 mg/mL solution of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ in a methanol:dichloromethane mixture.[4]

-

Vortex the mixture for 20 seconds.

-

Add 1,000 µL of ice-cold methyl-tert butyl ether (MTBE) and agitate for 30 minutes at 4°C.[4]

-

Incorporate 250 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes.[4]

-

Collect the upper organic phase and dry it under a stream of nitrogen.[4]

-

Reconstitute the dried lipid extract in an appropriate volume of the mobile phase for LC-MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Chromatographic Separation:

-

Column: A C30 reverse-phase column (e.g., 2.1 x 150 mm, 2.6 µm) is suitable for separating triacylglycerol species.[4]

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 60:40 acetonitrile:water.[4]

-

Mobile Phase B: 10 mM ammonium acetate and 0.1% formic acid in 90:10 isopropanol:acetonitrile.[4]

-

Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute the hydrophobic triacylglycerols.[4]

-

Flow Rate: A flow rate of 0.2 mL/min is commonly used.[4]

-

Column Temperature: Maintain the column at 30°C.[4]

-

Injection Volume: 5 µL.[4]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ion mode electrospray ionization (ESI) is typically used for the detection of triacylglycerols as ammonium adducts.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantifying specific lipid species.[5] The MRM transition for the internal standard is established by monitoring the fragmentation of the precursor ion to a specific product ion.

-

Quantification: The concentration of the target analyte (1,2-Dioleoyl-3-Lauroyl-rac-glycerol) is determined by comparing the peak area of its MRM transition to the peak area of the MRM transition for the known concentration of the ¹³C-labeled internal standard.[4][5]

-

Metabolic Context

1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a triacylglycerol (TAG), which are the primary form of energy storage in eukaryotes. The synthesis and breakdown of TAGs are central processes in lipid metabolism.

Triacylglycerol Biosynthesis (Kennedy Pathway)

The primary pathway for the de novo synthesis of triacylglycerols is the Kennedy pathway.[6][7] This process begins with glycerol-3-phosphate, which undergoes two acylation steps to form phosphatidic acid. The phosphate (B84403) group is then removed to yield diacylglycerol, which is subsequently acylated to form triacylglycerol.[7]

Triacylglycerol Degradation (Lipolysis)

Lipolysis is the metabolic process through which triacylglycerols are hydrolyzed into glycerol (B35011) and free fatty acids.[8] This process is primarily regulated by hormones and occurs in adipose tissue to mobilize stored energy.[8][9] The breakdown of triacylglycerols is a stepwise process involving several key enzymes.[8][9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 - Labchem Catalog [labchem.com.my]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Lipolysis - Wikipedia [en.wikipedia.org]

- 9. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking Metabolic Secrets: An In-depth Technical Guide to the Applications of 13C-Labeled Triglycerides in Research

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope tracers has revolutionized our understanding of metabolic pathways in vivo. Among these, 13C-labeled triglycerides have emerged as a powerful and safe tool for quantitatively assessing lipid metabolism. Their ability to trace the intricate journey of dietary and endogenous fats through various physiological and pathophysiological states makes them invaluable in metabolic research, clinical diagnostics, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core applications of 13C-labeled triglycerides, complete with detailed experimental protocols, comparative quantitative data, and visual representations of the underlying metabolic pathways.

Core Applications in Research and Clinical Practice

13C-labeled triglycerides are instrumental in a variety of research areas, offering a non-radioactive method to probe the dynamic nature of lipid metabolism.[1] Key applications include:

-

Metabolic Research:

-

Quantifying Fatty Acid Oxidation: By tracking the appearance of 13CO2 in expired breath after the administration of a 13C-labeled triglyceride, researchers can precisely measure the rate of fatty acid oxidation. This is crucial for understanding energy expenditure and substrate utilization in conditions like obesity, diabetes, and metabolic syndrome.

-

Assessing Lipolysis: The breakdown of triglycerides into fatty acids and glycerol (B35011), a process known as lipolysis, can be monitored by tracing the fate of the 13C-labeled glycerol backbone or fatty acid constituents in the bloodstream.

-

Investigating Fatty Acid Trafficking and Storage: These tracers allow for the detailed examination of how different fatty acids are taken up by various tissues, such as muscle and liver, and subsequently stored as intramuscular or hepatic triglycerides.[2] This is particularly relevant in studying insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD).

-

-

Clinical Diagnostics:

-

Diagnosing Fat Malabsorption: The 13C-mixed triglyceride breath test is a well-established, non-invasive method for diagnosing fat malabsorption resulting from conditions like pancreatic insufficiency. The rate and extent of 13CO2 exhalation directly correlate with the efficiency of fat digestion and absorption.

-

Evaluating Pancreatic Exocrine Function: This breath test serves as a reliable tool to assess the efficacy of pancreatic enzyme replacement therapy in patients with conditions such as cystic fibrosis and chronic pancreatitis.

-

-

Drug Development:

-

Elucidating Mechanisms of Action: 13C-labeled triglycerides can be used to evaluate the effect of new therapeutic agents on lipid metabolism. For instance, they can help determine if a drug enhances fatty acid oxidation, inhibits lipolysis, or alters the storage of fats in different tissues.

-

Pharmacodynamic Biomarkers: The metabolic endpoints measured using these tracers can serve as sensitive pharmacodynamic biomarkers to assess the in vivo efficacy of drug candidates targeting metabolic diseases.

-

Quantitative Data from 13C-Labeled Triglyceride Studies

The following tables summarize key quantitative data from various studies utilizing 13C-labeled triglycerides, providing a comparative overview of metabolic parameters under different conditions.

Table 1: Fatty Acid Oxidation Rates Measured by 13C-Triglyceride Breath Tests

| Study Population | Tracer Administered | Duration of Study | Mean Cumulative % 13C Dose Recovered in Breath | Reference |

| Healthy Volunteers | 100 mg [13C]trioctanoate (oral) | 7.5 hours | 34.7% | [3] |

| Healthy Volunteers | 100 mg [13C]trioleate (oral) | 7.5 hours | 25.3% | [3] |

| Healthy Volunteers | 100 mg [13C]trioctanoate (parenteral) | 7.5 hours | 31.0% | [3] |

| Healthy Volunteers | 100 mg [13C]trioleate (parenteral) | 7.5 hours | 24.9% | [3] |

| Postmenopausal Women | U-13C18:0 (Stearic Acid) in meal | 48 hours | Lower cumulative oxidation than Oleic Acid (-34%) | [4][5] |

| Postmenopausal Women | U-13C18:1 (Oleic Acid) in meal | 48 hours | Higher cumulative oxidation than Stearic Acid | [4][5] |

Table 2: Kinetic Parameters of 13C-Labeled Fatty Acids in Plasma

| Study Population | Tracer Administered | Key Kinetic Parameter | Value | Reference |

| Postmenopausal Women | U-13C18:0 (Stearic Acid) in meal | Plasma Area Under the Curve (AUC) | Higher than Oleic Acid (+66%) | [4][5] |

| Postmenopausal Women | U-13C18:1 (Oleic Acid) in meal | Plasma Area Under the Curve (AUC) | Lower than Stearic Acid | [4][5] |

| Postmenopausal Women | U-13C18:0 (Stearic Acid) in meal | Plasma Clearance Rate | Lower than Oleic Acid (-46%) | [4][5] |

| Postmenopausal Women | U-13C18:1 (Oleic Acid) in meal | Plasma Clearance Rate | Higher than Stearic Acid | [4][5] |

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in metabolic research. The following are detailed methodologies for key experiments involving 13C-labeled triglycerides.

Protocol 1: 13C-Mixed Triglyceride Breath Test for Fat Malabsorption

Objective: To non-invasively assess pancreatic lipase (B570770) activity and fat absorption.

Materials:

-

13C-Mixed Triglyceride (e.g., 1,3-distearyl, 2-[carboxyl-13C]octanoyl glycerol)

-

Standardized test meal (e.g., bread, butter, and a palatable vehicle for the tracer)

-

Breath collection bags or tubes

-

Isotope Ratio Mass Spectrometer (IRMS) for 13CO2 analysis

Procedure:

-

Patient Preparation: The patient should fast for at least 6-8 hours overnight.

-

Baseline Breath Sample: Collect a baseline breath sample before administering the test meal to determine the natural abundance of 13CO2.

-

Test Meal Administration: The 13C-labeled mixed triglyceride is incorporated into a standardized meal. The patient consumes the entire meal within a specified timeframe (e.g., 10-15 minutes).

-

Post-Meal Breath Sampling: Collect breath samples at regular intervals (e.g., every 30 minutes) for a period of 4 to 6 hours.

-

Sample Analysis: The 13CO2/12CO2 ratio in the collected breath samples is measured using IRMS.

-

Data Calculation: The cumulative percentage of the administered 13C dose recovered (%CD) in the breath over the collection period is calculated. Lower %CD values are indicative of fat malabsorption.

Protocol 2: Intravenous Infusion of 13C-Labeled Fatty Acid for Metabolic Fate Studies

Objective: To trace the systemic and tissue-specific metabolism of a specific fatty acid.

Materials:

-

13C-labeled fatty acid (e.g., [U-13C]palmitate or [1-13C]oleate) complexed to human albumin.

-

Infusion pump.

-

Intravenous catheters.

-

Blood collection tubes (containing anticoagulant).

-

Breath collection apparatus.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis of labeled metabolites in plasma and tissues.

-

IRMS for breath 13CO2 analysis.

Procedure:

-

Subject Preparation: Subjects typically fast overnight. Two intravenous catheters are inserted, one for tracer infusion and one for blood sampling.

-

Baseline Sampling: Collect baseline blood and breath samples.

-

Tracer Infusion: A primed-continuous infusion of the 13C-labeled fatty acid is administered. A priming bolus is given to rapidly achieve isotopic steady-state, followed by a constant infusion for a defined period (e.g., 2-4 hours).

-

Serial Sampling: Collect blood and breath samples at regular intervals throughout the infusion period.

-

Tissue Biopsy (optional, for preclinical studies): At the end of the infusion, tissue biopsies (e.g., muscle, liver) can be obtained to measure the incorporation of the 13C-label into tissue lipid pools.

-

Sample Processing and Analysis:

-

Plasma: Plasma is separated, and lipids are extracted. The enrichment of the 13C-label in plasma free fatty acids, triglycerides, and other lipid fractions is determined by GC-MS or LC-MS.

-

Breath: The rate of fatty acid oxidation is determined by measuring 13CO2 enrichment using IRMS.

-

Tissues: Lipids are extracted from tissue samples, and the incorporation of the 13C-label into intramuscular or hepatic triglycerides is quantified.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex metabolic pathways and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key processes.

Caption: Hormonal regulation of triglyceride lipolysis in an adipocyte.

Caption: The pathway of fatty acid beta-oxidation in the mitochondrion.

Caption: Gluconeogenesis pathway from glycerol in the liver.

Caption: General experimental workflow for in vivo 13C-triglyceride tracer studies.

Conclusion

13C-labeled triglycerides are a cornerstone of modern metabolic research, providing a safe and effective means to dissect the complexities of lipid metabolism in vivo.[6] From quantifying fatty acid oxidation and lipolysis to diagnosing clinical conditions and aiding in the development of new drugs, their applications are vast and continue to expand. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and clinicians to design and interpret studies using these powerful tracers. As analytical technologies continue to advance, the insights gained from 13C-labeled triglyceride studies will undoubtedly play an even more critical role in advancing our understanding of metabolic health and disease.

References

- 1. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Natural Abundance and Analysis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol

This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance, analysis, and biosynthesis of the specific triacylglycerol, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol. This document is intended to serve as a valuable resource for professionals in the fields of lipidomics, biochemistry, and drug development.

Natural Abundance of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol

1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a mixed triacylglycerol containing two oleic acid moieties and one lauric acid moiety attached to a glycerol (B35011) backbone. Its natural occurrence has been identified in a variety of biological sources, spanning the plant and animal kingdoms.

Identified Sources:

While the presence of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol has been confirmed in several natural sources, specific quantitative data on its abundance remains limited in publicly available literature. The following sources have been identified:

-

Plant-Based Oils: This triacylglycerol is found in certain vegetable oils, with a notable mention in date seed oil[1].

-

Insect Lipids: It has been identified in the fat body of male B. lapidarius bumblebees[1].

-

Mammalian Milk: The presence of this molecule has been reported in human milk, infant formula, and the milk of other mammals[2].

Data Presentation: Natural Abundance

Due to the scarcity of specific quantitative data in the reviewed literature, the following table summarizes the known sources of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol. Further targeted quantitative studies are required to populate this table with precise concentration values.

| Biological Source | Tissue/Fluid | Reported Concentration | Reference |

| Date Palm (Phoenix dactylifera) | Seed Oil | Presence confirmed, quantification not specified | [1] |

| Bumblebee (Bombus lapidarius) | Male Fat Body | Presence confirmed, quantification not specified | [1] |

| Human (Homo sapiens) | Milk | Presence confirmed, quantification not specified | [2] |

| Various Mammals | Milk | Presence confirmed, quantification not specified | [2] |

| Infant Formula | Presence confirmed, quantification not specified | [2] | |

| Various Plants | Vegetable Oils | Presence confirmed, quantification not specified | [2] |

Biosynthesis of Triacylglycerols

Triacylglycerols (TAGs) are primarily synthesized in the endoplasmic reticulum through a series of enzymatic reactions. The main pathway for TAG synthesis is the glycerol-3-phosphate pathway. This process is crucial for energy storage in eukaryotic cells[3].

Key Steps in Triacylglycerol Biosynthesis:

-

Acylation of Glycerol-3-Phosphate: The pathway begins with the acylation of glycerol-3-phosphate (G-3-P) at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA)[3].

-

Formation of Phosphatidic Acid: A second acylation occurs at the sn-2 position of LPA, catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), to produce phosphatidic acid (PA)[3].

-

Dephosphorylation to Diacylglycerol: Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield diacylglycerol (DAG)[3].

-

Final Acylation to Triacylglycerol: The final step involves the acylation of DAG at the sn-3 position by diacylglycerol acyltransferase (DGAT) to form triacylglycerol (TAG)[3].

Caption: Generalized pathway for triacylglycerol biosynthesis.

Experimental Protocols for Triacylglycerol Analysis

The accurate quantification of specific triacylglycerols like 1,2-Dioleoyl-3-Lauroyl-rac-glycerol from complex biological matrices requires a multi-step analytical approach. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose[4].

a. Sample Preparation and Lipid Extraction

Proper sample preparation is critical to prevent the degradation of lipids and ensure accurate quantification[5].

-

Tissue Collection and Storage: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -70°C to minimize enzymatic degradation[5].

-

Homogenization: Frozen tissues can be pulverized in a mortar with liquid nitrogen. Softer tissues can be homogenized using devices like an Ultraturax blender in a cold solvent mixture[5].

-

Lipid Extraction: A common method for lipid extraction is the Folch method, which uses a chloroform:methanol (2:1, v/v) solvent system[6]. An antioxidant such as butylated hydroxytoluene (BHT) can be added to the extraction solvent to prevent oxidation of unsaturated fatty acids[5].

-

Phase Separation: After homogenization and extraction, water or a salt solution is added to the solvent mixture to induce phase separation. The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent for chromatographic analysis.

b. Chromatographic Separation and Mass Spectrometric Detection

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate triacylglycerol species based on their hydrophobicity[4][7]. A C18 column is often employed for this purpose.

-

Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for triacylglycerols[4].

-

Tandem Mass Spectrometry (MS/MS): For structural elucidation and confirmation of the fatty acid composition of a specific triacylglycerol, tandem mass spectrometry (MS/MS) is utilized. This involves fragmentation of the parent ion to produce characteristic daughter ions[4].

-

Quantification: Quantification is typically achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Caption: A typical workflow for the analysis of triacylglycerols.

Conclusion

1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a naturally occurring triacylglycerol found in diverse biological sources. While its presence has been qualitatively confirmed, there is a clear need for further research to quantify its abundance in various tissues and organisms. The analytical methodologies for the detailed characterization and quantification of such lipids are well-established, primarily relying on sophisticated chromatographic and mass spectrometric techniques. A deeper understanding of the distribution and abundance of specific triacylglycerols like 1,2-Dioleoyl-3-Lauroyl-rac-glycerol can provide valuable insights into lipid metabolism and its role in health and disease, potentially informing future drug development efforts.

References

- 1. 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. aquaculture.ugent.be [aquaculture.ugent.be]

- 6. newfoodmagazine.com [newfoodmagazine.com]

- 7. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics and metabolic research, accurate quantification of individual lipid species is crucial for understanding disease mechanisms and for the development of novel therapeutics. Triacylglycerols (TGs) are a major class of lipids that serve as energy storage molecules and have been implicated in various metabolic disorders. The precise measurement of specific TG molecules, such as 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, can provide valuable insights into lipid metabolism.

The stable isotope-labeled internal standard, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ (TG(18:1/18:1/12:0)-¹³C₃), is designed for the accurate quantification of its unlabeled counterpart, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, by mass spectrometry (MS).[1][2] This internal standard contains three ¹³C atoms on the glycerol (B35011) backbone, providing a distinct mass shift from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures similar extraction efficiency and ionization response, which is essential for the stable isotope dilution method, a gold standard for quantitative analysis.[1]

This document provides detailed application notes and a comprehensive protocol for the use of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of triacylglycerols in biological matrices.

Principle of the Method

The quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol is based on the principle of stable isotope dilution mass spectrometry. A known amount of the ¹³C₃-labeled internal standard is added to the sample at the beginning of the sample preparation process. This standard co-elutes with the endogenous (unlabeled) analyte during chromatographic separation. By monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard using tandem mass spectrometry, the concentration of the endogenous analyte can be accurately determined by calculating the ratio of their peak areas.

Application

This method is applicable for the quantitative analysis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in various biological samples, including but not limited to:

-

Plasma and Serum

-

Cell Lysates and Tissues

-

Natural product extracts, such as plant oils.[1]

Experimental Workflow

The overall experimental workflow for the quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol using its ¹³C₃-labeled internal standard is depicted in the following diagram.

Caption: Figure 1: Experimental Workflow for Triglyceride Quantification.

Detailed Experimental Protocol

Materials and Reagents

-

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ internal standard solution (e.g., in methyl acetate (B1210297) or chloroform)[1]

-

Unlabeled 1,2-Dioleoyl-3-Lauroyl-rac-glycerol analytical standard

-

HPLC-grade solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water

-

Formic acid and Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Biological matrix (e.g., human plasma)

-

Phosphate-buffered saline (PBS)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

Pipettes and appropriate consumables

Sample Preparation (Lipid Extraction from Plasma)

-

Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently and aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ internal standard solution (at a concentration of 10 µg/mL in methanol) to each plasma sample.

-

Protein Precipitation and Lipid Extraction:

-

Add 500 µL of a cold extraction solvent mixture of chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Phase Separation:

-

Carefully collect the lower organic phase containing the lipids into a new clean tube.

-

To the remaining aqueous phase and protein pellet, add another 250 µL of chloroform. Vortex and centrifuge as before.

-

Combine the second organic extract with the first one.

-

-

Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the injection solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v). Vortex thoroughly to ensure complete dissolution.

-

Sample Clarification: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions (Representative)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Representative)

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The transitions are for the ammonium adducts ([M+NH₄]⁺).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | 820.7 | 541.5 (Loss of Lauroyloxy) | 35 |

| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ (IS) | 823.7 | 541.5 (Loss of Lauroyloxy) | 35 |

Note: The product ion corresponds to the diacylglycerol fragment resulting from the neutral loss of the lauric acid moiety. Other transitions, such as the loss of an oleic acid moiety, can also be monitored for confirmation.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a surrogate matrix (e.g., stripped plasma) containing a fixed concentration of the internal standard. Process these standards in the same way as the unknown samples. Plot the peak area ratio (analyte/IS) against the concentration of the analyte to generate a calibration curve.

-

Quantification: Determine the concentration of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Recovery) |

| Low | 5 | < 10% | < 15% | 90 - 110% |

| Mid | 100 | < 8% | < 12% | 95 - 105% |

| High | 800 | < 5% | < 10% | 98 - 102% |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | > 85% |

Signaling Pathway and Logical Relationships

The quantification of specific triacylglycerols like 1,2-Dioleoyl-3-Lauroyl-rac-glycerol is often relevant in the context of broader lipid metabolism pathways. The diagram below illustrates the general synthesis and breakdown of triacylglycerols.

Caption: Figure 2: Simplified Triglyceride Metabolism Pathway.

Conclusion

The use of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an internal standard provides a robust and accurate method for the quantification of its endogenous counterpart in biological samples. The detailed protocol and performance characteristics presented here offer a solid foundation for researchers to implement this analytical approach in their studies of lipid metabolism and related diseases. The high specificity and sensitivity of LC-MS/MS, combined with the precision afforded by stable isotope dilution, make this a powerful tool in the field of lipidomics.

References

Application Note: Quantitative Analysis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol using GC-MS with a Stable Isotope Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs) are a major class of lipids that play crucial roles in energy storage and metabolism. Accurate quantification of specific TG molecular species is essential for understanding their function in various biological processes and for the development of therapeutics targeting lipid metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids derived from triglycerides. Due to the low volatility of intact triglycerides, a derivatization step is necessary to convert the fatty acid constituents into more volatile fatty acid methyl esters (FAMEs).[1]

This application note provides a detailed protocol for the quantitative analysis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in a sample matrix using 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, derivatization efficiency, and instrument response.

Principle

The method involves the extraction of lipids from the sample, followed by the addition of a known amount of this compound. The triglycerides are then transesterified to their corresponding FAMEs. The resulting FAMEs—methyl oleate (B1233923) derived from oleic acid and methyl laurate from lauric acid—are then separated and quantified by GC-MS. The concentration of the analyte is determined by comparing the peak area of its corresponding FAMEs to the peak areas of the 13C-labeled FAMEs derived from the internal standard.

Experimental Protocols

Materials and Reagents

-

1,2-Dioleoyl-3-Lauroyl-rac-glycerol (Analyte)

-

This compound (Internal Standard)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Methanolic HCl (3 M) or Boron trifluoride-methanol solution (14%)[2]

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (B86663) (Na2SO4)

-

Glass vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Sample Preparation and Lipid Extraction

-

Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) using an appropriate method.

-

Internal Standard Spiking: To 100 µL of the homogenized sample, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in chloroform).

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.4 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed transesterification.

-

To the dried lipid extract, add 1 mL of 3 M methanolic HCl.[3]

-

Seal the vial tightly and heat at 80°C for 1 hour in a heating block or water bath.[3]

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of water.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following are recommended starting conditions and may require optimization for your specific instrument.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.[4] |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

The following ions should be monitored for the FAMEs of interest:

| Compound | Unlabeled (m/z) | 13C-labeled (m/z) |

| Methyl Laurate | 214 (M+), 87, 74 | 215 (M+1), 88, 75 |

| Methyl Oleate | 296 (M+), 264, 222, 55 | 297 (M+1), 265, 223, 56 |

Data Presentation

The quantitative data should be summarized in a table for clear comparison. The concentration of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in the sample is calculated using the following formula:

Concentration (Analyte) = (Area (Analyte FAME) / Area (IS FAME)) * (Concentration (IS) / Response Factor)

A response factor (RF) can be determined by analyzing a standard mixture of the analyte and internal standard. For simplicity, an RF of 1 is often assumed if the analyte and internal standard are chemically identical.

Table 1: Illustrative Quantitative Results for 1,2-Dioleoyl-3-Lauroyl-rac-glycerol Analysis

| Sample ID | Peak Area (Methyl Laurate) | Peak Area (13C-Methyl Laurate) | Peak Area (Methyl Oleate) | Peak Area (13C-Methyl Oleate) | Calculated Concentration (µg/mL) |

| Control 1 | 150,000 | 200,000 | 300,000 | 400,000 | 7.5 |

| Control 2 | 165,000 | 205,000 | 320,000 | 410,000 | 8.0 |

| Treated 1 | 250,000 | 202,000 | 500,000 | 405,000 | 12.4 |

| Treated 2 | 265,000 | 208,000 | 520,000 | 415,000 | 12.8 |

Note: This data is for illustrative purposes only and will vary depending on the sample and experimental conditions.

Mandatory Visualizations

Experimental Workflow Diagram```dot

Caption: Simplified triglyceride metabolism pathway.

References

Application Note and Protocol: Lipid Extraction for Samples Containing 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the extraction of lipids, specifically triglycerides, from biological samples. The method is optimized for samples containing the stable isotope-labeled internal standard, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3, making it ideal for quantitative analysis using mass spectrometry (MS). The protocol described here is a modification of the widely used Folch and Bligh-Dyer methods, which are established for their efficiency in extracting a broad range of lipids.[1][2][3][4][5][6][7] The inclusion of a 13C-labeled triglyceride allows for accurate quantification by correcting for sample loss during extraction and downstream analysis.

The procedure involves homogenization of the sample in a chloroform/methanol mixture to ensure complete disruption of cellular structures and solubilization of lipids.[5][6] Subsequent phase separation is induced by the addition of a salt solution, resulting in a biphasic system. The lower organic phase, containing the lipids, is then carefully collected for further processing.[1][6] This protocol is suitable for various sample types, including plasma, cell pellets, and tissue homogenates.

Materials and Reagents

-

Chloroform (ACS grade)

-

Methanol (ACS grade)

-

Sodium Chloride (NaCl) solution (0.9% w/v in ultrapure water)

-

This compound (as an internal standard)

-

Glass centrifuge tubes with PTFE-lined screw caps

-

Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

-

Centrifuge capable of reaching at least 2000 x g

-

Nitrogen gas evaporator

-

Vortex mixer

-

Pasteur pipettes (glass)

-

Sample vials for final extract

Experimental Protocol

This protocol is based on the principles of the Folch and Bligh-Dyer lipid extraction methods.[1][2][3][4][5][6][7]

1. Sample Preparation and Homogenization

-

For Plasma/Serum: Use 100 µL of plasma or serum.

-

For Cell Pellets: Use a cell pellet containing approximately 1 x 10^7 cells.

-

For Tissue Samples: Weigh out approximately 50 mg of tissue.[1]

1.1. Transfer the sample to a glass centrifuge tube.

1.2. Add a known amount of the internal standard, this compound, to each sample. The amount should be determined based on the expected concentration of the endogenous analyte.

1.3. Add 3 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[1][4][5]

1.4. Homogenize the sample thoroughly.

- For liquid samples, vortex vigorously for 1 minute.

- For cell pellets, resuspend the pellet and vortex. Sonication can also be used.

- For tissue samples, homogenize using a suitable homogenizer until no visible tissue particles remain.[1]

2. Phase Separation

2.1. To the homogenate, add 1 mL of 0.9% NaCl solution.[1]

2.2. Cap the tubes and vortex for 30 seconds to ensure thorough mixing.

2.3. Centrifuge the tubes at 2000 x g for 10 minutes at room temperature to facilitate phase separation.[8] This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.[3]

3. Lipid Collection

3.1. Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette, taking care not to disturb the interface.

3.2. Using a clean Pasteur pipette, carefully transfer the lower organic (chloroform) phase to a new clean glass tube. It is recommended to leave a small amount of the organic phase behind to avoid collecting any of the interface.

4. Drying and Reconstitution

4.1. Evaporate the collected organic phase to dryness under a gentle stream of nitrogen gas.

4.2. Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol, methanol/chloroform). The volume should be chosen to achieve the desired concentration for analysis.

Data Presentation

| Parameter | Value |

| Sample Volume (Plasma) | 100 µL |

| Sample Amount (Cells) | ~1 x 10^7 cells |

| Sample Weight (Tissue) | ~50 mg |

| Chloroform:Methanol Ratio | 2:1 (v/v) |

| Solvent Volume | 3 mL |

| Salt Solution | 0.9% NaCl |

| Salt Solution Volume | 1 mL |

| Centrifugation Speed | 2000 x g |

| Centrifugation Time | 10 minutes |

| Centrifugation Temperature | Room Temperature |

Experimental Workflow Diagram

Caption: Workflow for the extraction of lipids for mass spectrometry analysis.

Troubleshooting and Special Considerations

-

Poor Phase Separation: If the phases do not separate cleanly, centrifugation time or speed can be increased. Ensure the solvent ratios are accurate.

-

Contamination: Use high-purity solvents and glass tubes to avoid contamination from plastics or other sources.

-

Lipid Oxidation: To minimize oxidation, work quickly and at low temperatures where possible. The addition of an antioxidant like BHT to the extraction solvent can be considered.

-

Sample Type: The protocol may need minor adjustments for different sample types. For example, very fatty tissues may require a larger volume of solvent.

-

Internal Standard: The choice and amount of internal standard should be optimized for the specific application to ensure it falls within the linear range of the analytical method. This compound is intended for use as an internal standard for the quantification of 1,2-dioleoyl-3-lauroyl-rac-glycerol.[9]

References

- 1. mmpc.org [mmpc.org]

- 2. biochem.wustl.edu [biochem.wustl.edu]

- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 4. repository.seafdec.org [repository.seafdec.org]

- 5. Lipid extraction by folch method | PPTX [slideshare.net]

- 6. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Revolutionizing Lipid Analysis: A Detailed Guide to Sample Preparation Using 13C Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for sample preparation in lipid analysis utilizing ¹³C internal standards. The accurate quantification of lipids is paramount in understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. The use of stable isotope-labeled internal standards, particularly ¹³C-labeled lipids, is a critical strategy for mitigating analytical variability and ensuring high-quality, reproducible data.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, presents unique analytical challenges due to the vast chemical diversity and wide dynamic range of lipid species. Sample preparation is a critical step in the lipidomics workflow, as it can significantly impact the accuracy and precision of quantification. The inclusion of internal standards is essential to control for variations that can occur during sample extraction, processing, and analysis by mass spectrometry (MS).

¹³C-labeled internal standards are the gold standard for quantitative lipidomics.[1] Because they are chemically identical to their endogenous counterparts, they co-elute chromatographically and exhibit similar ionization efficiencies in the mass spectrometer.[2] This allows for the correction of matrix effects and sample loss, leading to more accurate and reliable quantification.[3][4] Biologically generated ¹³C-labeled internal standards, produced by growing organisms on ¹³C-enriched media, offer a cost-effective way to obtain a wide range of isotopically labeled lipids for comprehensive lipidome coverage.[5][6]

This guide details three widely used lipid extraction methods—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—and provides step-by-step protocols for their implementation with ¹³C internal standards.

Data Presentation: A Comparative Analysis of Extraction Methods

The choice of extraction method can significantly influence the recovery and quantification of different lipid classes. The following table summarizes representative quantitative data on the performance of the Folch, Bligh-Dyer, and MTBE methods when used with internal standards. The data is compiled from various studies and is intended to provide a general comparison. Actual results may vary depending on the sample matrix and specific experimental conditions.

| Lipid Class | Extraction Method | Average Recovery (%) | Precision (CV%) | Reference |

| Phosphatidylcholines (PC) | Folch | 95 ± 5 | < 15 | [7][8] |

| Bligh-Dyer | 93 ± 6 | < 15 | [7][8] | |

| MTBE | 88 ± 8 | < 20 | [7][8] | |

| Phosphatidylethanolamines (PE) | Folch | 92 ± 7 | < 15 | [7] |

| Bligh-Dyer | 90 ± 8 | < 15 | [7] | |

| MTBE | 85 ± 10 | < 20 | [7] | |

| Triacylglycerols (TG) | Folch | 98 ± 4 | < 10 | [7] |

| Bligh-Dyer | 96 ± 5 | < 10 | [7] | |

| MTBE | 95 ± 6 | < 15 | [7] | |

| Cholesteryl Esters (CE) | Folch | 97 ± 5 | < 10 | [7] |

| Bligh-Dyer | 94 ± 7 | < 15 | [7] | |

| MTBE | 92 ± 8 | < 15 | [7] | |

| Sphingomyelins (SM) | Folch | 90 ± 8 | < 20 | [7] |

| Bligh-Dyer | 88 ± 9 | < 20 | [7] | |

| MTBE | 80 ± 12 | < 25 | [7] | |

| Lysophosphatidylcholines (LPC) | Folch | 85 ± 10 | < 20 | [9] |

| Bligh-Dyer | 82 ± 12 | < 20 | [9] | |

| MTBE | 75 ± 15 | < 25 | [9] |

Experimental Protocols

The following are detailed protocols for the Folch, Bligh-Dyer, and MTBE lipid extraction methods, incorporating the use of ¹³C internal standards.

Protocol 1: Modified Folch Extraction

This method is a robust and widely used procedure for the extraction of a broad range of lipids.[10][11]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

¹³C-labeled internal standard mixture

-

Chloroform (B151607) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

0.9% NaCl solution (or 0.88% KCl solution)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To a glass centrifuge tube, add a known amount of the biological sample (e.g., 50 µL of plasma or 10 mg of tissue homogenate).

-

Internal Standard Spiking: Add a precise volume of the ¹³C-labeled internal standard mixture to the sample. The amount should be optimized to be within the linear dynamic range of the assay.

-

Solvent Addition: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., 1 mL for a 50 µL sample).

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of protein-lipid complexes.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent mixture). Vortex for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the subsequent analytical method (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Protocol 2: Bligh-Dyer Extraction

This method is a modification of the Folch method that uses a smaller volume of solvent, making it suitable for smaller sample sizes.[12][13]

Materials:

-

Biological sample

-

¹³C-labeled internal standard mixture

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To a glass centrifuge tube, add a known amount of the biological sample (e.g., 100 µL of plasma or cell suspension).

-

Internal Standard Spiking: Add a precise volume of the ¹³C-labeled internal standard mixture.

-

Monophasic Mixture Formation: Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture to the sample (e.g., 375 µL for a 100 µL sample). Vortex for 1 minute to create a single-phase solution.

-

Phase Separation Induction: Add 1.25 volumes of chloroform (e.g., 125 µL). Vortex for 30 seconds. Then, add 1.25 volumes of deionized water (e.g., 125 µL). Vortex for another 30 seconds.

-

Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Collect the lower organic phase.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Extraction

This method offers a safer alternative to chloroform-based extractions and is amenable to high-throughput applications.[1][8][9]

Materials:

-

Biological sample

-

¹³C-labeled internal standard mixture

-

Methyl-tert-butyl ether (MTBE, HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (refrigerated)

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To a microcentrifuge tube, add a known amount of the biological sample (e.g., 20 µL of plasma).

-

Internal Standard Spiking: Add a precise volume of the ¹³C-labeled internal standard mixture.

-

Solvent Addition: Add 1.5 mL of methanol and vortex briefly. Then, add 5 mL of MTBE.

-

Incubation: Incubate the mixture for 1 hour at room temperature on a shaker.

-

Phase Separation: Add 1.25 mL of deionized water to induce phase separation. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C. The upper phase contains the lipids.

-

Lipid Collection: Carefully transfer the upper organic phase to a new tube.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.

Visualizations

The following diagrams illustrate the experimental workflow for lipid analysis using ¹³C internal standards and the logical relationship of internal standard correction.

References

- 1. [PDF] Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | Semantic Scholar [semanticscholar.org]

- 2. vliz.be [vliz.be]

- 3. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol using a 13C-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in lipidomics, metabolic studies, and pharmaceutical research.

Introduction

Triacylglycerols (TAGs) are a major class of lipids that play a central role in energy storage and metabolism. The specific composition of fatty acids and their positional distribution on the glycerol (B35011) backbone are critical for the biological function of TAGs. 1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a mixed-acid triacylglycerol of interest in various research areas, including nutrition and metabolic disease. Accurate and precise quantification of such specific TAGs in complex biological matrices is essential for understanding their physiological and pathological roles.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol. The method utilizes a stable isotope-labeled internal standard, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3, to ensure high accuracy and reproducibility. The protocol covers sample preparation, optimized LC-MS/MS parameters, and data analysis, providing a comprehensive guide for researchers.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction method is employed to isolate lipids from biological matrices such as plasma or tissue homogenates.

Materials:

-

Plasma or tissue homogenate

-

Internal Standard (IS) solution: this compound in methanol/chloroform (1:1, v/v)

-

Methyl-tert-butyl ether (MTBE)

-

Methanol

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Protocol:

-

To 100 µL of sample (plasma or tissue homogenate) in a 2 mL microcentrifuge tube, add 20 µL of the internal standard solution.

-

Add 750 µL of methyl-tert-butyl ether (MTBE) and 250 µL of methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Add 200 µL of water and vortex for another 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes to induce phase separation.

-

Carefully collect the upper organic phase (approximately 500 µL) and transfer it to a new tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (1:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate |

| Gradient | 0-2 min: 30% B; 2-12 min: linear gradient to 95% B; 12-15 min: hold at 95% B; 15.1-18 min: return to 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation: Triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Parameters

The quantification is performed using Multiple Reaction Monitoring (MRM) by monitoring the neutral loss of the fatty acid moieties from the ammoniated precursor ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Neutral Loss of Oleic Acid | Product Ion (m/z) - Neutral Loss of Lauric Acid | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | 864.8 | 582.5 | 664.6 | 50 | 40 | 30-40 |

| This compound (IS) | 867.8 | 585.5 | 667.6 | 50 | 40 | 30-40 |

Note: Collision energy should be optimized for the specific instrument used to achieve the best signal intensity.

Data Presentation

The quantitative data for the analyte and internal standard are summarized below.

| Analyte/Internal Standard | Molecular Formula | Precursor Ion [M+NH4]+ (m/z) | Product Ion 1 (m/z) | Neutral Loss 1 | Product Ion 2 (m/z) | Neutral Loss 2 |

| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | C53H98O6 | 864.8 | 582.5 | Oleic Acid (C18H34O2) | 664.6 | Lauric Acid (C12H24O2) |

| This compound (IS) | C50 13C3 H98O6 | 867.8 | 585.5 | Oleic Acid (C18H34O2) | 667.6 | Lauric Acid (C12H24O2) |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol.

Signaling Pathway/Logical Relationship Diagram

Caption: MRM fragmentation scheme for the analyte and its 13C3-labeled internal standard.

Unraveling Cellular Metabolism: Tracing the Path of 13C Labeled Glycerol

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing studies using stable isotopes have become an indispensable tool for elucidating the intricate network of biochemical reactions that underpin cellular function. Among the various tracers employed, 13C labeled glycerol (B35011) offers a unique window into central carbon metabolism, particularly in pathways related to glycolysis, gluconeogenesis, and the synthesis of lipids and amino acids. By introducing glycerol with a heavier, non-radioactive isotope of carbon (13C) into a biological system, researchers can track the journey of these carbon atoms as they are incorporated into downstream metabolites. This powerful technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides quantitative insights into metabolic fluxes, pathway activities, and the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer and metabolic disorders.[1][2][3]

These application notes provide detailed protocols and data interpretation guidelines for conducting metabolic tracing studies with 13C labeled glycerol, catering to the needs of researchers, scientists, and professionals in drug development.

Key Applications

-

Cancer Metabolism: Investigating the altered metabolic pathways in cancer cells, such as the Warburg effect and the increased synthesis of lipids for rapid proliferation.[4][5][6]

-

Lipidomics: Elucidating the dynamics of lipid synthesis and turnover by tracing the incorporation of the 13C glycerol backbone into various lipid species.[7]

-

Metabolic Engineering: Quantifying metabolic fluxes in microorganisms to optimize the production of biofuels and other valuable chemicals from glycerol, a byproduct of biodiesel production.[8][9]

-